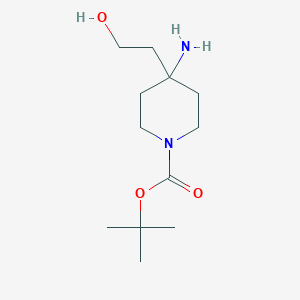
Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate and its derivatives involves multi-step chemical processes that start with readily available materials. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib, is synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate through a three-step process, achieving a total yield of 49.9% (Kong et al., 2016).
Molecular Structure Analysis
The molecular structure of tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate derivatives has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and MS. For instance, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal a distinct axial orientation of the isobutyl side chain and strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure, demonstrating the compound's crystalline nature and molecular interactions (Didierjean et al., 2004).
Chemical Reactions and Properties
Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate participates in various chemical reactions, including condensation, acylation, and substitution, to form complex structures. These reactions are critical for the synthesis of pharmaceutical compounds like Vandetanib, highlighting its chemical versatility and reactivity (Wang et al., 2015).
Physical Properties Analysis
The physical properties of tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. For example, the crystal and molecular structure analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate reveals its crystallization in the monoclinic space group, with specific bond lengths and angles typical for piperazine-carboxylate structures (Mamat et al., 2012).
Applications De Recherche Scientifique
Synthesis and Industrial Applications
Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate is pivotal in the synthesis of pharmaceutical compounds, demonstrated by its role in the production of Vandetanib, a therapeutic agent. This compound is utilized in a sequence involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, reflecting its versatile application in synthetic routes that emphasize higher yield and commercial viability on an industrial scale (W. Mi, 2015).
Chemical Synthesis and Environmental Considerations
The chemical's role extends to environmental applications, where its derivatives, like Methyl Tert-Butyl Ether (MTBE), are explored for their potential in environmental remediation. Research on the decomposition of air toxics using radio frequency (RF) plasma reactors highlights the feasibility of decomposing MTBE, a common gasoline additive, into less harmful substances, showcasing the environmental benefits of utilizing such chemical processes (L. Hsieh et al., 2011).
Biomedical Research Applications
In biomedical research, compounds containing tert-butyl groups, such as the discussed chemical, are investigated for their potential as antioxidants and in the synthesis of bioactive molecules. The examination of natural neo acids and neo alkanes, including their synthetic analogs and derivatives, underscores the interest in these compounds for their biological activities and prospective applications in medicine, showcasing their utility in the development of new therapeutics and as components in cosmetic, agronomic, and pharmaceutical industries (V. Dembitsky, 2006).
Safety And Hazards
The compound is considered hazardous and has the following hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-7-4-12(13,5-8-14)6-9-15/h15H,4-9,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYEYHPFWQATF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

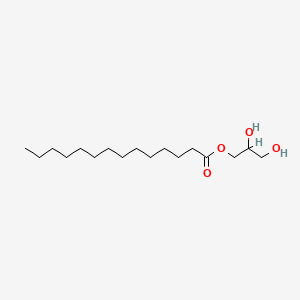
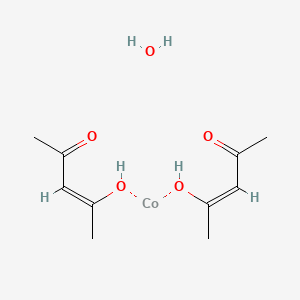
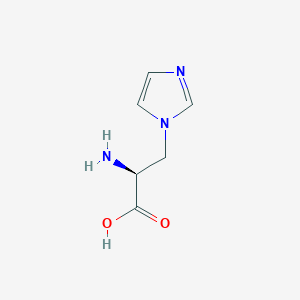
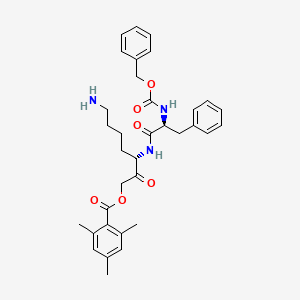
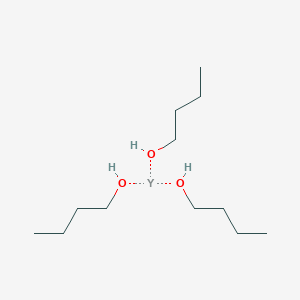
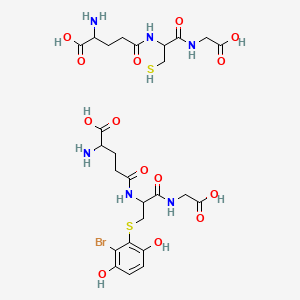


![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)
